3-(2-chlorophenyl)-N-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-5-methylisoxazole-4-carboxamide
Description
This compound features a central isoxazole ring substituted at the 3-position with a 2-chlorophenyl group and at the 5-position with a methyl group. The 4-carboxamide moiety is linked to a unique ethylamine side chain containing both dimethylamino and 1-methylindolin-5-yl substituents.
Properties
IUPAC Name |
3-(2-chlorophenyl)-N-[2-(dimethylamino)-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27ClN4O2/c1-15-22(23(27-31-15)18-7-5-6-8-19(18)25)24(30)26-14-21(28(2)3)16-9-10-20-17(13-16)11-12-29(20)4/h5-10,13,21H,11-12,14H2,1-4H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNAJZQQOHZXOIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NCC(C3=CC4=C(C=C3)N(CC4)C)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(2-chlorophenyl)-N-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-5-methylisoxazole-4-carboxamide, with CAS number 922059-72-1, is a synthetic compound that has garnered interest due to its potential biological activities. This article reviews its chemical properties, biological effects, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | CHClNO |
| Molecular Weight | 438.9 g/mol |
| Structure | Chemical Structure |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular functions and signaling.
- Receptor Binding : It has been suggested that the compound interacts with certain receptors, modulating downstream signaling pathways.
- DNA Interaction : Preliminary studies indicate potential interactions with DNA, which could influence gene expression.
Antimicrobial Activity
Research indicates that derivatives of isoxazole compounds exhibit significant antibacterial properties. For instance, related compounds have demonstrated effectiveness against various bacterial strains, including those resistant to conventional antibiotics. A study highlighted the synthesis of isoxazole derivatives and their antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting a similar potential for the compound .
Anticancer Potential
Preliminary investigations into the anticancer properties of isoxazole derivatives have shown promising results. These compounds have been observed to induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo. The specific mechanisms often involve the modulation of cell cycle regulators and apoptotic pathways .
Case Studies
- Antibacterial Activity Study : A study conducted on various isoxazole derivatives found that certain modifications significantly enhanced antibacterial activity. The results indicated that structural variations could lead to increased efficacy against resistant strains .
- Anticancer Research : In a study evaluating the effects of isoxazole derivatives on cancer cell lines, it was found that these compounds could effectively induce apoptosis through caspase activation. The study provided insights into how structural features influence biological activity and potency .
- Neuropharmacological Assessment : Although direct studies on this specific compound are scarce, related isoxazole derivatives have been shown to interact with serotonin receptors, suggesting potential applications in mood disorders or anxiety treatment.
Comparison with Similar Compounds
Structural Analogs and Key Modifications
The following table summarizes structurally related isoxazole-4-carboxamide derivatives and their distinguishing features:
Structural and Functional Insights
- Dimethylamino vs. Diethylamino Groups: The dimethylamino group in the target compound (vs.
- Indolin-5-yl vs. Sulfamoylphenyl : The 1-methylindolin-5-yl moiety introduces a rigid heterocyclic structure, which may enhance selectivity for serotonin or dopamine receptors compared to the sulfamoyl group in , which is more polar and likely targets carbonic anhydrases or kinases.
- Thioureido vs. Carboxamide Linkages : The thiourea group in introduces sulfur-based hydrogen bonding, which may alter binding affinity compared to the standard carboxamide linkage in the target compound .
NMR and Spectroscopic Comparisons
- NMR Shifts: Evidence from and indicates that substituents in regions analogous to the indolinyl or dimethylamino groups cause distinct chemical shift changes (e.g., δ 7.2–8.1 ppm for aromatic protons). For instance, the benzhydryl group in produces upfield shifts due to ring-current effects, whereas the methoxyphenyl group in downfield-shifts adjacent protons .
- LCMS Fragmentation: Molecular networking (Evidence ) suggests that the target compound shares a core isoxazole-carboxamide fragmentation pattern (e.g., m/z 121.05 for isoxazole cleavage) but diverges in side-chain fragments (e.g., m/z 154.08 for dimethylamino-indolinyl vs. m/z 123.04 for diethylamino-phenyl in 39k) .
Q & A
Q. Key Factors Affecting Yield :
Variations in solvent polarity, temperature, and catalyst selection significantly impact intermediate stability and final product yield.
How can structural integrity be confirmed using spectroscopic and crystallographic methods?
Basic Research Question
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., chlorophenyl protons at δ 7.3–7.5 ppm; isoxazole methyl at δ 2.1 ppm) .
- HPLC-MS : Purity assessment (>95%) and molecular ion confirmation (e.g., [M+H]⁺ at m/z 485.2) .
- X-Ray Crystallography : Resolves stereochemical ambiguities in the indolinyl-ethylamine moiety (e.g., C–N bond angles) .
What are the primary biological targets of this compound, and how are binding affinities measured?
Basic Research Question
- Targets : Enzymes (e.g., kinases) or receptors (e.g., GPCRs) due to the dimethylamino and indolinyl groups, which mimic endogenous ligands .
- Assays :
- SPR (Surface Plasmon Resonance) : Measures real-time binding kinetics (e.g., KD = 120 nM) .
- Fluorescence Polarization : Quantifies competitive displacement of fluorescent probes .
How can researchers resolve discrepancies in reported binding affinities across studies?
Advanced Research Question
Contradictions often arise from:
- Buffer Conditions : Ionic strength (e.g., 150 mM NaCl vs. 50 mM) alters electrostatic interactions with charged residues .
- Protein Conformational States : Use cryo-EM or mutagenesis to validate target flexibility .
- Orthogonal Assays : Compare ITC (isothermal titration calorimetry) with SPR to distinguish thermodynamic vs. kinetic binding parameters .
What strategies optimize pharmacokinetic properties without compromising target affinity?
Advanced Research Question
- LogP Modulation : Introduce polar groups (e.g., –OH or –SO3H) to reduce hydrophobicity while maintaining indolinyl interactions .
- Metabolic Stability : Incubate with liver microsomes to identify vulnerable sites (e.g., methylindoline oxidation) and deploy deuterium substitution .
- Structural Analogs :
| Analog | Modification | KD (nM) | Solubility (µg/mL) |
|---|---|---|---|
| Parent Compound | – | 120 | 12 |
| 3-Fluoro Derivative | Fluorine at chlorophenyl | 95 | 18 |
| Methoxy-Indoline | –OCH3 substitution | 150 | 25 |
How should researchers design experiments to assess off-target effects?
Advanced Research Question
- Panel Screening : Test against 50+ kinases/GPCRs using high-throughput fluorescence assays .
- Proteome-Wide Profiling : Employ affinity pulldown with mass spectrometry to identify unexpected interactors .
- In Silico Docking : Prioritize targets using molecular dynamics simulations (e.g., AutoDock Vina) .
What are the challenges in scaling up synthesis for in vivo studies?
Advanced Research Question
- Intermediate Stability : Isoxazole precursors degrade under prolonged heating; use flow chemistry for controlled thermal management .
- Coupling Efficiency : Replace EDC/HOBt with scalable methods like mechanochemical grinding .
- Purification : Switch from column chromatography to recrystallization (DMF/water) for multi-gram batches .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
